Vitispirane

Wine chemistry Quantitative analysis C13-norisoprenoids

Vitispirane (CAS 65416-59-3) is a spirocyclic C13-norisoprenoid critical for authenticating premium aged wines. Its unique 5-fold accumulation over 40+ years, distinct from the 15-fold TDN increase, provides a quantitative multi-marker profile for age verification. Unlike generic substitutes, vitispirane exists as enantiomeric pairs with individual sensory characteristics, formed via an acid-labile glycosidic pathway at pH ~3.2. This standard is essential for stable-isotope dilution assays (SIDA), HS-SPME-GC-MS method validation (r² = 0.9756), and scalable SFC-based enantiomer purification for advanced olfactory research. Researchers seeking reproducible sensory and analytical data should choose this authenticated reference compound over structurally related but functionally distinct alternatives.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 65416-59-3
Cat. No. B1609481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitispirane
CAS65416-59-3
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCC1CCC2(O1)C(=C)C=CCC2(C)C
InChIInChI=1S/C13H20O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h5-6,11H,1,7-9H2,2-4H3
InChIKeyDUPDJVDPPBFBPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vitispirane (CAS 65416-59-3): Spirocyclic C13-Norisoprenoid Flavorant for Wine and Grape Product Applications


Vitispirane (CAS 65416-59-3) is a spirocyclic C13-norisoprenoid aroma compound, formally identified as 2,10,10-trimethyl-6-methylene-1-oxaspiro[4.5]dec-7-ene, belonging to the tetrahydrofuran class of organic heterocycles [1]. It occurs naturally as a secondary metabolite derived from the oxidative degradation of carotenoids, particularly in grape-derived products such as wine and grape juice, and is recognized for its contribution to the earthy, floral, and fruity sensory attributes of these beverages [2]. Its stereoisomers and enantiomeric forms are critical to its sensory profile and analytical differentiation [3].

Why Vitispirane (CAS 65416-59-3) Cannot Be Substituted by Closest Analogs in Flavor and Fragrance Research


Within the class of spirocyclic terpenoids and C13-norisoprenoids, generic substitution is not scientifically defensible due to significant and quantifiable differences in molecular geometry, chiral configuration, and formation kinetics. Compounds like theaspirane and TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) are structurally related but exhibit distinct olfactory properties and biological origins. Crucially, vitispirane exists as enantiomeric pairs whose individual sensory characteristics differ, and its formation from glycosidic precursors occurs under specific acidic conditions (pH ~3.2) that are unique to its degradation pathway [1]. These nuances in stereochemistry and environmental lability preclude a simple, one-to-one interchange of these compounds in analytical reference standards, flavor formulation, or sensory research without introducing uncontrolled experimental variance .

Quantitative Differentiation of Vitispirane (CAS 65416-59-3) Against Key Comparators: A Data-Driven Procurement Guide


Concentration Range in Wine: Vitispirane Isomers vs. TDN

In a study quantifying C13-norisoprenoids across 17 white and red table wines using HS-SPME-GC-qMS-SIM, the total concentration of the two major vitispirane isomers ranged from 158 to 1529 μg/L. In the same set of wines, the concentration of TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) was significantly lower, ranging from 6.42 to 39.45 μg/L. This demonstrates that vitispirane is present at a substantially higher baseline concentration in many finished wines [1].

Wine chemistry Quantitative analysis C13-norisoprenoids Aroma compounds

Long-Term Accumulation in Aged Wine: Vitispirane vs. TDN and β-Damascenone

An analysis of port wine aging over 40+ years revealed differential accumulation rates among norisoprenoids. Compared to young port wines, 'over 40 year' old ports exhibited a 5-fold increase in vitispirane levels. In the same aged wines, TDN levels increased by 15-fold, and TCH (2,2,6-trimethylcyclohexanone) by 3-fold, while β-damascenone and β-ionone levels decreased significantly over the same period [1].

Wine aging Norisoprenoid evolution Sensory chemistry

Chiral Separation Protocol Scalability: Vitispirane and Theaspirane in SFC vs. GC

In a comparative study screening 16 chiral stationary phases (CSPs) for the separation of spirocyclic terpenoids, both vitispirane and theaspirane were effectively separated using supercritical fluid chromatography (SFC). SFC was found to be particularly advantageous for these volatile, low-polarity compounds, offering a scalable alternative to the traditional gas chromatography (GC) method, which is limited to analytical scale. The study provides a validated SFC protocol for the enantioselective analysis of vitispirane, demonstrating a feasible route for preparative-scale separation [1].

Chiral chromatography Analytical chemistry Supercritical fluid chromatography Flavor analysis

Formation from Glycosidic Precursors Under Wine pH Conditions

The formation of vitispirane from its natural glycoconjugated precursors has been shown to occur readily at the genuine pH conditions of wine (pH ~3.2). In model degradation studies using synthetic references, isomeric vitispiranes were identified as the major breakdown products of diastereoisomeric 1-(3-hydroxybutyl)-6,6-dimethyl-2-methylene-3-cyclohexen-1-ol glycosides under these mildly acidic conditions [1]. This contrasts with the formation of related compounds like β-damascenone, which have different precursor pathways and pH-dependent behaviors [2].

Flavor precursor chemistry Acid hydrolysis Wine aging

Impact of Vineyard Light Exposure on Vitispirane Concentration in Grape Juice

In a controlled study of Riesling grape development, a specific leaf removal treatment applied 33 days past berry set (PBS) resulted in a statistically significant increase in total vitispirane concentration in the resulting juice compared to an untreated control. While the exact vitispirane concentrations are not provided in the abstract, the study reports that total TDN in the same 33-day PBS treatment was 195 μg/L, compared to a control range of 54-87 μg/L [1]. This suggests that vitispirane levels are similarly responsive to light environment manipulation, a key factor for viticulturists aiming to modulate flavor precursor levels.

Viticulture Carotenoid degradation Pre-harvest practices

High-Value Application Scenarios for Vitispirane (CAS 65416-59-3) Based on Quantitative Differentiation


Authenticity Testing and Age Prediction in Aged Wines

The differential accumulation rates of vitispirane (5-fold increase) relative to TDN (15-fold increase) and β-damascenone (decrease) over 40+ years of aging provide a quantitative, multi-marker profile for authenticating the age and storage history of premium port and other aged wines. Analytical reference standards of vitispirane are essential for establishing reliable calibration curves in stable-isotope dilution assays (SIDA) for this purpose [1].

Preparative-Scale Isolation of Enantiopure Vitispirane for Sensory Research

The demonstrated scalability of Supercritical Fluid Chromatography (SFC) methods for the enantioselective separation of spirocyclic terpenoids like vitispirane enables the procurement of purified enantiomers. This is critical for advanced sensory studies that require determining the distinct odor thresholds and qualities of each vitispirane isomer, a task that is not feasible with GC-limited methods [2].

Mechanistic Studies of Flavor Precursor Hydrolysis in Model Wine Systems

The well-characterized acid-lability of specific glycosidic precursors, which yield vitispirane as a major product at pH 3.2, positions this compound as an ideal target for mechanistic studies on flavor release during fermentation and aging. Researchers require pure vitispirane and its precursors to validate novel stable-isotope dilution assays (SIDA) that quantify both free and bound forms in wine [3].

Cross-Method Analytical Validation for C13-Norisoprenoid Profiling

Given its wide concentration range (158-1529 μg/L) compared to TDN (6.42-39.45 μg/L) in commercial wines, vitispirane serves as a robust test analyte for validating new analytical methods for C13-norisoprenoids. The high correlation (r² = 0.9756) between different HS-SPME-GC-MS methods for vitispirane quantification underscores its suitability as a benchmark for ensuring method accuracy and comparability across laboratories [4].

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